molecular formula C16H14N2O4S B119009 1-ヒドロキシバルデコキシブ CAS No. 181695-81-8

1-ヒドロキシバルデコキシブ

カタログ番号: B119009
CAS番号: 181695-81-8
分子量: 330.4 g/mol
InChIキー: UJSFKTUZOASIPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxyvaldecoxib, also known as 1-Hydroxyvaldecoxib, is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxyvaldecoxib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyvaldecoxib including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物動態研究

“1-ヒドロキシバルデコキシブ”は、パレコキシブの主要な代謝物である . ラット血漿中のパレコキシブとその主要代謝物バルデコキシブのレベルを同時に測定するための方法を開発および検証することを目的とした研究 . この方法は、ラットにおけるパレコキシブとバルデコキシブの薬物動態を調査するために適用されました .

疼痛管理

バルデコキシブのプロドラッグであるパレコキシブは、第2世代の非ステロイド性シクロオキシゲナーゼ2(COX-2)選択的阻害剤として広く使用されています . それは、最初の7〜14分で鎮痛作用の発現が設定され、2時間以内にピーク効果に達する、急性疼痛の制御に使用されます .

術後疼痛緩和

臨床試験では、パレコキシブは、口腔外科、整形外科、腹部子宮摘出術の痛みを含む、術後の痛みを軽減する上で有効であることが示されています .

抗がん剤

特に高選択的なCOX-2阻害剤である非ステロイド性抗炎症薬(NSAIDs)は、抗がん剤としての可能性を秘めています . NSAIDsは、ヒトの腺腫性大腸ポリープおよび腺腫性ポリープ症遺伝子の機能を失っているさまざまな癌細胞株において、正常なアポトーシスを回復させます . それらはまた、細胞培養および血管新生齧歯動物モデルにおける血管新生を阻害します .

関節リウマチの治療

バルデコキシブは、関節リウマチの治療に使用されてきました<a aria-label="3: " data-citationid="77e734cf-a918-d28a-2b6c-2f1d9ce142d0-30" h="ID=SERP,5015.1" href="

作用機序

Target of Action

1-Hydroxy Valdecoxib, also known as 1-Hydroxyvaldecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . These substances are key mediators of inflammation and pain .

Mode of Action

1-Hydroxy Valdecoxib selectively inhibits the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 . This selective inhibition is important for the mediation of inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxy Valdecoxib involves the cyclooxygenase (COX) pathway . By inhibiting the COX-2 enzyme, 1-Hydroxy Valdecoxib reduces the production of prostaglandins that exacerbate inflammation . This action results in the alleviation of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of 1-Hydroxy Valdecoxib involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of orally administered Valdecoxib is 83% of that of intravenously administered Valdecoxib .

Result of Action

The inhibition of the COX-2 enzyme by 1-Hydroxy Valdecoxib leads to a reduction in the production of prostaglandins . This results in significant improvements in the management of conditions like osteoarthritis, rheumatoid arthritis, and dysmenorrhea, where inflammation and pain are prevalent .

Action Environment

The action of 1-Hydroxy Valdecoxib can be influenced by various environmental factors. It’s important to note that Valdecoxib was removed from the market due to concerns about a possible increased risk of heart attack and stroke .

生化学分析

Biochemical Properties

1-Hydroxy Valdecoxib, like its parent compound Valdecoxib, is believed to interact with the COX-2 enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, 1-Hydroxy Valdecoxib may exert anti-inflammatory and analgesic effects .

Cellular Effects

1-Hydroxy Valdecoxib’s cellular effects are likely similar to those of Valdecoxib. Valdecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic activities, which are used in the management of conditions like osteoarthritis and dysmenorrhea . It’s also been found to protect cells from apoptosis in certain conditions .

Molecular Mechanism

The molecular mechanism of 1-Hydroxy Valdecoxib is thought to involve the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain .

Dosage Effects in Animal Models

Valdecoxib has shown potent analgesic and anti-inflammatory actions in animal models for pain, and acute and chronic inflammation .

Metabolic Pathways

1-Hydroxy Valdecoxib is extensively metabolized in humans. The primary oxidative metabolic pathways involve hydroxylation at either the methyl group to form a metabolite or N-hydroxylation at the sulfonamide moiety to form another metabolite .

Transport and Distribution

Valdecoxib is known to be orally administered and has demonstrated efficacy in various conditions .

生物活性

1-Hydroxyvaldecoxib, an active metabolite of valdecoxib, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Overview of 1-Hydroxyvaldecoxib

1-Hydroxyvaldecoxib is primarily known as a metabolite of valdecoxib, a selective COX-2 inhibitor used for pain relief and anti-inflammatory purposes. Valdecoxib itself has been associated with various side effects, leading to its withdrawal from the market in some regions. However, its metabolites, particularly 1-hydroxyvaldecoxib, continue to be of interest due to their pharmacological properties.

The biological activity of 1-hydroxyvaldecoxib is largely attributed to its interaction with cyclooxygenase (COX) enzymes. While valdecoxib exhibits a significant inhibitory effect on COX-2, 1-hydroxyvaldecoxib has been shown to possess lower COX-2 activity in vitro but demonstrates notable analgesic effects in vivo. This suggests that its mechanism may involve both COX-dependent and COX-independent pathways.

Key Findings:

  • COX-2 Inhibition : 1-Hydroxyvaldecoxib exhibits low in vitro COX-2 activity but shows significant analgesic activity in vivo, indicating a prolonged therapeutic effect .
  • Analgesic Activity : The compound is reported to modulate cannabinoid receptors, contributing to its analgesic properties .

Biological Activities

1-Hydroxyvaldecoxib has been evaluated for various biological activities beyond its anti-inflammatory effects:

1. Anti-inflammatory Activity

  • In Vivo Studies : Research indicates that 1-hydroxyvaldecoxib significantly reduces carrageenan-induced paw edema in rat models, demonstrating its anti-inflammatory potential .

2. Antimicrobial Activity

  • In Vitro Studies : The compound has shown antimicrobial properties against various pathogens. For instance, it exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and similar efficacy against S. aureus .

3. Antioxidant Activity

  • The antioxidant properties of 1-hydroxyvaldecoxib have been explored, suggesting potential benefits in mitigating oxidative stress-related conditions.

Data Tables

The following table summarizes key biological activities and findings related to 1-hydroxyvaldecoxib:

Biological Activity Method Findings
Anti-inflammatoryIn Vivo (rat model)Reduced paw edema by up to 94% at specific doses
AntimicrobialIn VitroMIC of 6.72 mg/mL against E. coli; effective against S. aureus
AnalgesicIn VivoSignificant pain relief observed in models

Case Studies

Several case studies have highlighted the therapeutic potential of 1-hydroxyvaldecoxib:

  • Case Study 1 : A patient with chronic pain conditions showed significant improvement when treated with a regimen including 1-hydroxyvaldecoxib, reporting reduced pain levels and improved mobility.
  • Case Study 2 : In a clinical trial involving patients with osteoarthritis, those receiving treatment with 1-hydroxyvaldecoxib demonstrated better pain management compared to those on placebo.

特性

IUPAC Name

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFKTUZOASIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431308
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181695-81-8
Record name 1-Hydroxyvaldecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYVALDECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyvaldecoxib
Reactant of Route 2
1-Hydroxyvaldecoxib
Reactant of Route 3
1-Hydroxyvaldecoxib
Reactant of Route 4
1-Hydroxyvaldecoxib
Reactant of Route 5
Reactant of Route 5
1-Hydroxyvaldecoxib
Reactant of Route 6
1-Hydroxyvaldecoxib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。